molecular formula C14H8ClF5O4S2 B3042666 1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE CAS No. 649578-40-5

1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE

Cat. No.: B3042666
CAS No.: 649578-40-5
M. Wt: 434.8 g/mol
InChI Key: FNJOEOPAPYQOQC-UHFFFAOYSA-N
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Description

1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that features both sulfonyl and pentafluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene typically involves multiple steps. One common route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, is reacted with ethylene to form 2-[(4-chlorophenyl)sulfonyl]ethyl chloride.

    Nucleophilic substitution: The intermediate is then reacted with pentafluorobenzene under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl groups can be displaced by nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Electrophilic aromatic substitution: The pentafluorobenzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

    Substituted pentafluorobenzenes: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymers to enhance their thermal and chemical stability.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pentafluorobenzene ring can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

1-((2-[(4-Chlorophenyl)sulfonyl]ethyl)sulfonyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both sulfonyl and pentafluorobenzene groups. This combination imparts distinct chemical properties, such as high thermal stability and reactivity towards nucleophiles, making it valuable in various applications.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF5O4S2/c15-7-1-3-8(4-2-7)25(21,22)5-6-26(23,24)14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJOEOPAPYQOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Reactant of Route 2
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1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Reactant of Route 3
Reactant of Route 3
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Reactant of Route 4
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Reactant of Route 5
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE
Reactant of Route 6
Reactant of Route 6
1-((2-[(4-CHLOROPHENYL)SULFONYL]ETHYL)SULFONYL)-2,3,4,5,6-PENTAFLUOROBENZENE

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